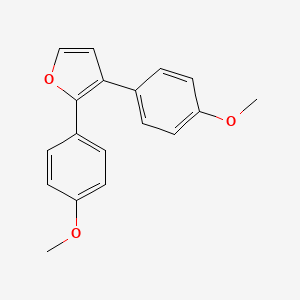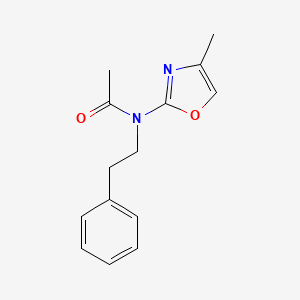
Dihydroxymaleic anhydride bis(chloroacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroxymaleic anhydride bis(chloroacetate) is a complex organic compound that combines the structural features of maleic anhydride and chloroacetic acid derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxymaleic anhydride bis(chloroacetate) typically involves the reaction of maleic anhydride with chloroacetic acid derivatives. One common method includes the dehydration of chloroacetic acid with phosphorus pentoxide (P2O5) or the reaction of chloroacetic acid with acetic anhydride to form bis(chloroacetic)anhydride . This intermediate can then react with maleic anhydride under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of dihydroxymaleic anhydride bis(chloroacetate) may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as vanadium pentoxide and molybdenum trioxide can enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Dihydroxymaleic anhydride bis(chloroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The chloroacetate groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while nucleophilic substitution can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Dihydroxymaleic anhydride bis(chloroacetate) has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of dihydroxymaleic anhydride bis(chloroacetate) involves its ability to interact with various molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, potentially altering their activity and function . The specific pathways involved depend on the context of its application, such as enzyme inhibition or polymer formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maleic anhydride: A simpler anhydride with similar reactivity but lacking the chloroacetate groups.
Chloroacetic acid: A precursor to the chloroacetate groups in the compound.
Succinic anhydride: Another anhydride with similar structural features but different reactivity.
Uniqueness
This dual functionality allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
132-80-9 |
|---|---|
Molekularformel |
C8H4Cl2O7 |
Molekulargewicht |
283.02 g/mol |
IUPAC-Name |
[4-(2-chloroacetyl)oxy-2,5-dioxofuran-3-yl] 2-chloroacetate |
InChI |
InChI=1S/C8H4Cl2O7/c9-1-3(11)15-5-6(16-4(12)2-10)8(14)17-7(5)13/h1-2H2 |
InChI-Schlüssel |
AEOJCHZMBGOYCY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)OC1=C(C(=O)OC1=O)OC(=O)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)

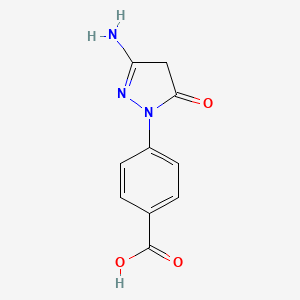
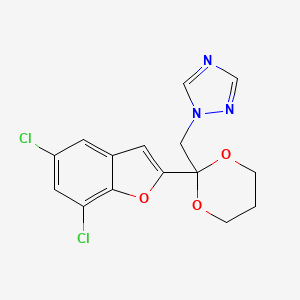
![5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12901203.png)



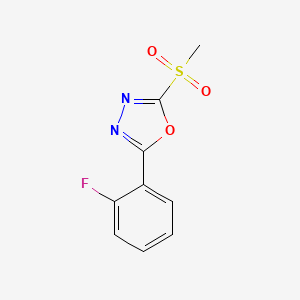
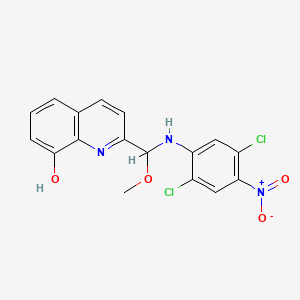
![Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]-](/img/structure/B12901230.png)
